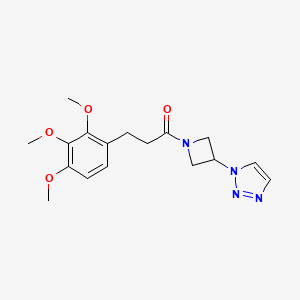

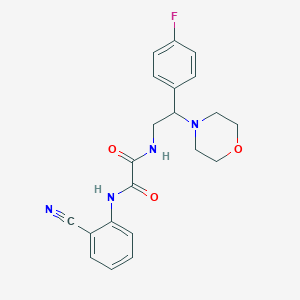

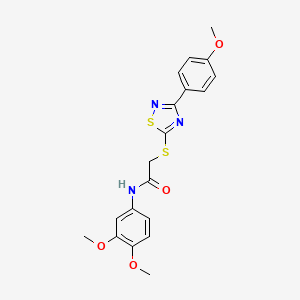

![molecular formula C16H12BrFN2OS B2698251 (E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-86-1](/img/structure/B2698251.png)

(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data . These techniques provide information about the compound’s structure and purity .Applications De Recherche Scientifique

- Research Findings : Novel derivatives of this compound were synthesized and evaluated for anti-inflammatory activity. Specifically, compounds 8b and 9b, which contain a methoxy group at the sixth position in the benzothiazole ring, demonstrated excellent inhibition of COX-1 (IC50 values of 11.34 µM and 11.21 µM) and remarkable COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation by 78.28% and 69.64% .

Anti-Inflammatory Properties

Mécanisme D'action

Benzothiazole derivatives have been found to exhibit anti-inflammatory activity. This activity is believed to be mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Orientations Futures

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their anti-inflammatory properties . Future research could focus on exploring other potential therapeutic applications of these compounds. Additionally, the development of novel compounds that inhibit quorum sensing without being antibiotic are currently emerging fields .

Propriétés

IUPAC Name |

3-bromo-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFN2OS/c1-2-20-13-7-6-12(18)9-14(13)22-16(20)19-15(21)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQHYVVCSAORCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

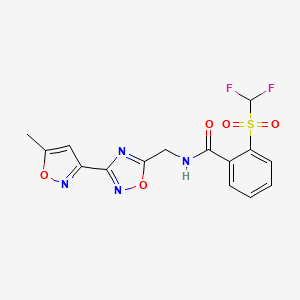

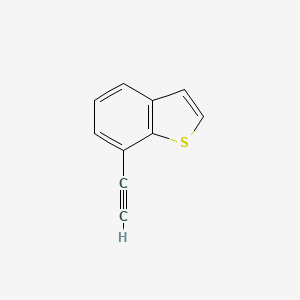

![2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2698173.png)

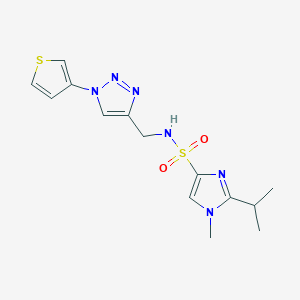

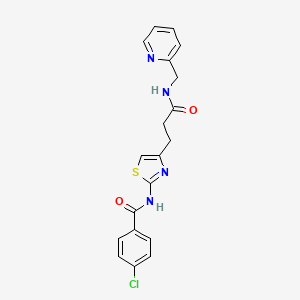

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2698186.png)

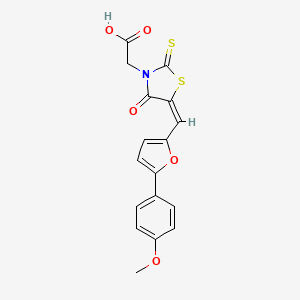

methanone](/img/structure/B2698189.png)